molecular formula C18H13BrN2O3S B4751879 1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4751879
M. Wt: 417.3 g/mol
InChI Key: ZOGREBPWICYTEH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD-K45089687 or CID 11638284, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of some bacterial and viral strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential to exhibit multiple biological activities. This compound has been reported to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. However, there are some limitations to using this compound in lab experiments, such as its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the directions is to study its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c1-25-14-8-2-11(3-9-14)10-15-16(22)20-18(24)21(17(15)23)13-6-4-12(19)5-7-13/h2-10H,1H3,(H,20,22,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGREBPWICYTEH-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(4-bromophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

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